N-butyl-3-hydroxybenzene-1-sulfonamide N-butyl-3-hydroxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1082469-96-2
VCID: VC3343230
InChI: InChI=1S/C10H15NO3S/c1-2-3-7-11-15(13,14)10-6-4-5-9(12)8-10/h4-6,8,11-12H,2-3,7H2,1H3
SMILES: CCCCNS(=O)(=O)C1=CC=CC(=C1)O
Molecular Formula: C10H15NO3S
Molecular Weight: 229.3 g/mol

N-butyl-3-hydroxybenzene-1-sulfonamide

CAS No.: 1082469-96-2

Cat. No.: VC3343230

Molecular Formula: C10H15NO3S

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3-hydroxybenzene-1-sulfonamide - 1082469-96-2

Specification

CAS No. 1082469-96-2
Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
IUPAC Name N-butyl-3-hydroxybenzenesulfonamide
Standard InChI InChI=1S/C10H15NO3S/c1-2-3-7-11-15(13,14)10-6-4-5-9(12)8-10/h4-6,8,11-12H,2-3,7H2,1H3
Standard InChI Key CZVOOFFSIWTULX-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=CC=CC(=C1)O
Canonical SMILES CCCCNS(=O)(=O)C1=CC=CC(=C1)O

Introduction

N-Butyl-3-hydroxybenzene-1-sulfonamide is a chemical compound with the CAS number 1082469-96-2. It is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is part of a broader family of sulfonamides, which have been extensively studied for their therapeutic potential.

Biological Activity

While specific biological activity data for N-Butyl-3-hydroxybenzene-1-sulfonamide is limited, sulfonamide derivatives in general have been explored for various biological activities:

  • Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis .

  • Anticancer Activity: Some sulfonamides have shown potential as anticancer agents, often through mechanisms involving inhibition of carbonic anhydrase enzymes .

  • Anti-inflammatory Activity: Certain sulfonamide compounds have been investigated for their anti-inflammatory properties, including the inhibition of inflammasomes like NLRP3 .

Synthesis and Availability

N-Butyl-3-hydroxybenzene-1-sulfonamide can be synthesized through standard organic chemistry methods, typically involving the reaction of a sulfonamide precursor with a butylating agent. It is available for purchase from chemical suppliers like CymitQuimica, where it is marketed as a versatile small molecule scaffold for research purposes .

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